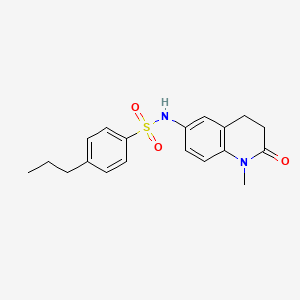

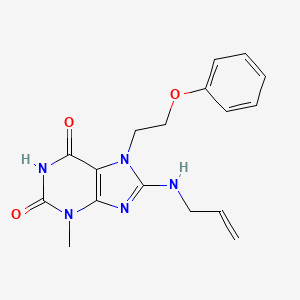

![molecular formula C17H17N3O2S B2931966 1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-44-6](/img/structure/B2931966.png)

1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives as pyrazolo[3,4-d]pyrimidine .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .Molecular Structure Analysis

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Applications De Recherche Scientifique

Anticancer Activity

Pyridopyrimidines have been identified as having significant potential in cancer therapy. They can act as kinase inhibitors, interfering with cell cycle progression and inducing apoptosis in cancer cells. For example, palbociclib, a related pyridopyrimidine derivative, has been developed for the treatment of breast cancer .

Antimicrobial Properties

These compounds have shown effectiveness against various bacterial and fungal infections. Their mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways, rendering them potent antimicrobial agents .

Anti-Inflammatory and Analgesic Effects

Pyridopyrimidine derivatives can also serve as anti-inflammatory and analgesic agents. They may inhibit the production of inflammatory cytokines or interfere with pain signaling pathways, providing relief from inflammatory conditions and pain .

Cardiovascular Applications

Some pyridopyrimidines exhibit hypotensive activity, making them candidates for the treatment of hypertension and other cardiovascular diseases. They may work by affecting vascular smooth muscle tone or modulating the activity of enzymes like phosphodiesterases .

Neurological Disorders

Due to their ability to cross the blood-brain barrier and interact with central nervous system receptors, these compounds are being explored for the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease .

Rheumatoid Arthritis

Pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis. They may act by modulating immune responses or by directly targeting inflammatory processes within the joints .

Mécanisme D'action

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, have been found to interact with several therapeutic targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyridopyrimidines are known to inhibit their targets, leading to various downstream effects . For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the inhibition of cell proliferation .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may affect several pathways related to cell growth and proliferation .

Pharmacokinetics

One of the search results suggests that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its absorption and distribution

Result of Action

Given the potential targets and pathways affected, it can be inferred that this compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Safety and Hazards

Orientations Futures

The future directions in the research of pyrimidine derivatives are likely to focus on the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The broad spectrum of biological activity associated with these compounds makes them a promising area for future research .

Propriétés

IUPAC Name |

1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEZJSUVCANCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)

![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)

![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)

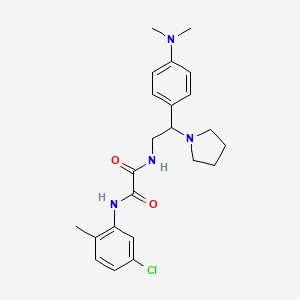

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)

![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

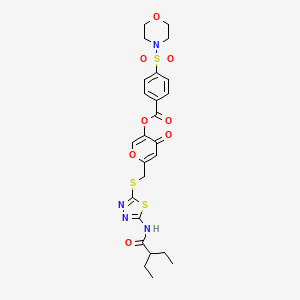

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)

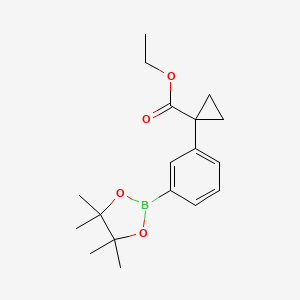

![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)